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molecular formula C24H22N2O2 B2822894 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 582323-87-3

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2822894
M. Wt: 370.452
InChI Key: BUTNRDUZYVIXTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07538121B2

Procedure details

To a solution of N-(1,2,3,4-tetrahydroquinolin-7-yl)-1,1′-biphenyl-4-carboxamide (Example 24) (66 mg, 0.2 mmol) in DCM (1 ml) was added triethylamine (42 ul, 0.3 mmol) followed by acetyl chloride (20.5 ul, 0.3 mmol). The reaction was stirred at ambient temperature for 15 mins then treated with polymer supported trisamine resin (31 mg, 0.1 mmol) and polymer supported isocyanate resin (20 mg, 0.04 mmol). After 5 mins the resins were removed by filtration and the filtrate was washed with 2M hydrochloric acid, dried over MgSO4 and concentrated in vacuo to give the title compound as an off-white solid. 1H NMR (250 MHz, CDCl3) δ (ppm): 7.94 (d, 2H), 7.84 (d, 1H), 7.78 (br, 1H), 7.72 (d, 2H), 7.64 (d, 2H), 7.45 (m, 4H), 7.15 (d, 1H), 3.80 (t, 2H), 2.74 (t, 2H), 2.33 (s, 3H), 1.98 (qn, 2H).
Name
N-(1,2,3,4-tetrahydroquinolin-7-yl)-1,1′-biphenyl-4-carboxamide
Quantity
66 mg
Type
reactant
Reaction Step One
Quantity
42 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
20.5 μL
Type
reactant
Reaction Step Two
Quantity
31 mg
Type
reactant
Reaction Step Three
Quantity
20 mg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([NH:11][C:12]([C:14]3[CH:19]=[CH:18][C:17]([C:20]4[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=4)=[CH:16][CH:15]=3)=[O:13])[CH:9]=2)[CH2:4][CH2:3][CH2:2]1.C(N(CC)CC)C.[C:33](Cl)(=[O:35])[CH3:34].C(O)C(N)(CO)CO.[N-]=C=O>C(Cl)Cl>[C:33]([N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([NH:11][C:12]([C:14]3[CH:19]=[CH:18][C:17]([C:20]4[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=4)=[CH:16][CH:15]=3)=[O:13])[CH:9]=2)[CH2:4][CH2:3][CH2:2]1)(=[O:35])[CH3:34]

Inputs

Step One
Name
N-(1,2,3,4-tetrahydroquinolin-7-yl)-1,1′-biphenyl-4-carboxamide
Quantity
66 mg
Type
reactant
Smiles
N1CCCC2=CC=C(C=C12)NC(=O)C1=CC=C(C=C1)C1=CC=CC=C1
Name
Quantity
42 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
20.5 μL
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
31 mg
Type
reactant
Smiles
C(C(CO)(CO)N)O
Step Four
Name
Quantity
20 mg
Type
reactant
Smiles
[N-]=C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at ambient temperature for 15 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
then treated with polymer
CUSTOM
Type
CUSTOM
Details
After 5 mins the resins were removed by filtration
Duration
5 min
WASH
Type
WASH
Details
the filtrate was washed with 2M hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(=O)N1CCCC2=CC=C(C=C12)NC(=O)C1=CC=C(C=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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